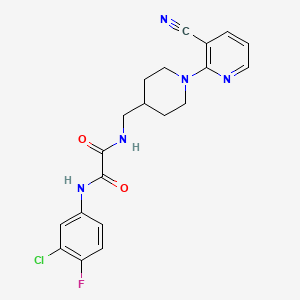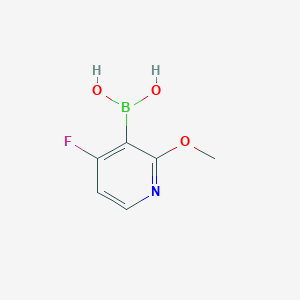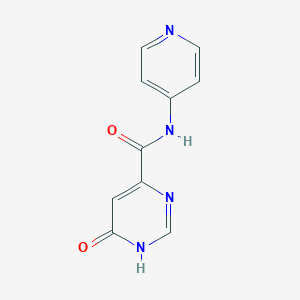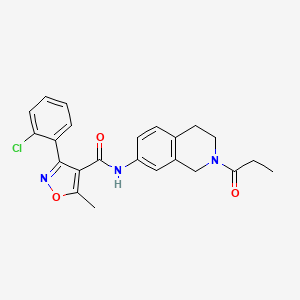![molecular formula C26H23N3O B2908664 3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 872198-41-9](/img/structure/B2908664.png)
3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[4,3-c]quinoline core, which is a polycyclic aromatic compound containing a pyrazole ring fused to a quinoline ring. The ethoxyphenyl and methylbenzyl groups are substituents on this core .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyrazolo[4,3-c]quinoline core and the substituent groups. The reactivity of quinolines is well-studied, and they are known to undergo reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ethoxy group could increase its solubility in organic solvents .Mécanisme D'action
Mode of Action
Quinoline derivatives are known to interact with their targets via various mechanisms, such as direct binding or modulation of enzymatic activity . The specific interactions of 3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline with its targets would depend on the nature of these targets.
Biochemical Pathways
Quinoline derivatives can influence a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. The effects would depend on the compound’s specific targets and the nature of its interactions with these targets .
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its properties and potential applications. Quinoline derivatives are a focus of research in medicinal chemistry due to their wide range of biological activities, and new synthetic methods and applications are continually being explored .
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-3-30-21-13-11-20(12-14-21)25-23-17-29(16-19-8-6-7-18(2)15-19)24-10-5-4-9-22(24)26(23)28-27-25/h4-15,17H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAFTNLDXCZWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2908583.png)

![2-(2,5-dichlorobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2908589.png)
![4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2908591.png)



![2-[4-(2-Phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine;hydrochloride](/img/structure/B2908597.png)
![(1S,4S)-N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2908598.png)



